3-[(Diethylamino)methyl]benzaldehyde
Description
3-[(Diethylamino)methyl]benzaldehyde is a tertiary amine-functionalized benzaldehyde derivative characterized by a diethylamino-methyl substituent at the meta position of the benzaldehyde core. This compound is synthesized via the Mannich reaction, which involves the condensation of benzaldehyde derivatives with diethylamine and formaldehyde under specific conditions . Key spectral features include an active aldehyde proton resonance at 9.97 ppm in $^1$H NMR and a carbonyl carbon signal at 196 ppm in $^{13}$C NMR, confirming its structural identity . Its applications span polymer chemistry, where it serves as a monomer for functional copolymers, and materials science, where derivatives are explored for optical properties .
Properties
IUPAC Name |
3-(diethylaminomethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-3-13(4-2)9-11-6-5-7-12(8-11)10-14/h5-8,10H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXFBJKRSBVIKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC(=CC=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Diethylamino)methyl]benzaldehyde typically involves the reaction of benzaldehyde with diethylamine and formaldehydeThe reaction conditions generally include the use of an acid catalyst and a solvent such as ethanol .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions: 3-[(Diethylamino)methyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The diethylaminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 3-[(Diethylamino)methyl]benzoic acid.
Reduction: 3-[(Diethylamino)methyl]benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
3-[(Diethylamino)methyl]benzaldehyde serves as an intermediate in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions makes it a valuable building block in organic chemistry.
| Reaction Type | Description | Example Products |
|---|---|---|
| Oxidation | Conversion of the aldehyde to carboxylic acid | 3-[(Diethylamino)methyl]benzoic acid |
| Reduction | Conversion to alcohol | 3-[(Diethylamino)methyl]benzyl alcohol |
| Substitution | Nucleophilic substitution with amines or thiols | Various substituted benzaldehyde derivatives |
Biological Research
In biological studies, this compound is utilized to explore enzyme-catalyzed reactions involving aldehydes. Its reactivity allows for the formation of Schiff bases with primary amines, facilitating further biochemical investigations.
Industrial Applications
The compound is employed in the production of:
- Dyes: Used as intermediates in dye synthesis.
- Fragrances: Contributes to the formulation of aromatic compounds.
- Specialty Chemicals: Acts as a precursor for various chemical products.
Case Study 1: Synthesis of Hydrazones
A study demonstrated the utility of this compound in synthesizing hydrazone derivatives, which are important for their analytical applications. The hydrazones formed can be used for detecting metal ions and other organic compounds in environmental samples .
Case Study 2: Aldehyde Reactivity Studies
Research focused on the reactivity of aldehydes, including this compound, showed its potential in developing new inhibitors for aldehyde dehydrogenase (ALDH) enzymes. This research highlights its role in medicinal chemistry, particularly concerning cancer treatment .
Mechanism of Action
The mechanism of action of 3-[(Diethylamino)methyl]benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with primary amines, which can then participate in further chemical reactions. The diethylaminomethyl group can enhance the compound’s solubility and reactivity, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Key Differences and Functional Impacts
Substituent Position and Chain Length: The meta-positioned diethylamino group in 3-[(Diethylamino)methyl]benzaldehyde contrasts with para-substituted analogs like 5c, which exhibit higher synthetic yields (90.5%) due to less steric hindrance . Elongated alkyl chains (e.g., propoxy in 5c vs. ethoxy in Compound 23) enhance solubility in organic media but may reduce crystallinity .
Amino Group Variations: Replacement of diethylamino with morpholino (Compound 23) introduces a heterocyclic amine, improving thermal stability (mp 121–122°C) but lowering yield (51%) due to steric complexity .
Additional Functional Groups: Styryl conjugation in DEASB enables solvatochromism, with Stokes shifts correlating with matrix polarity via the Lippert equation .
Biological Activity
3-[(Diethylamino)methyl]benzaldehyde, often referred to as DEAB, is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activity. This article explores the biological activity of DEAB, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Anticancer Activity
DEAB has been identified as a pan-inhibitor of aldehyde dehydrogenase (ALDH) isoforms, which are crucial in cancer metabolism and chemoresistance. Research indicates that DEAB exhibits varying inhibitory effects on different ALDH isoforms:
- ALDH1A3 : IC50 values range from 10–200 μM, with specific analogues showing enhanced potency (e.g., IC50 = 0.31 μM for certain derivatives) .
- ALDH1A1 and ALDH3A1 : DEAB has been shown to have equipotent antiproliferative activity in various prostate cancer cell lines, including PC3 and DU145 .
The mechanism by which DEAB exerts its effects involves:
- Binding Interactions : DEAB forms hydrogen bonds and van der Waals contacts with residues in the active sites of ALDH enzymes, influencing their catalytic activity .
- Substrate vs. Inhibitor Dynamics : Depending on the structural features of the compound, DEAB can act as either a substrate or an inhibitor for different ALDH isoforms .
Table 1: Biological Activity Summary of DEAB
Study 1: Inhibition of ALDH Isoforms
In a study examining the effects of various DEAB analogues on ALDH activity, researchers found that specific modifications to the diethylamino group significantly enhanced inhibitory potency against ALDH1A3. Analogue compounds demonstrated IC50 values as low as 0.26 μM, indicating a promising avenue for developing potent anticancer agents .
Study 2: Antimicrobial Properties
While primarily studied for its anticancer properties, DEAB and its derivatives have shown potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were evaluated against several bacterial strains, suggesting that structural modifications could enhance these properties further .
Discussion
The biological activity of this compound is multifaceted, with significant implications for cancer therapy and potential antimicrobial applications. The ability to inhibit key metabolic pathways in cancer cells positions DEAB as a valuable compound in drug development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
